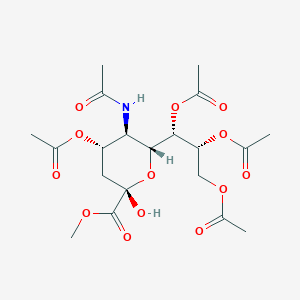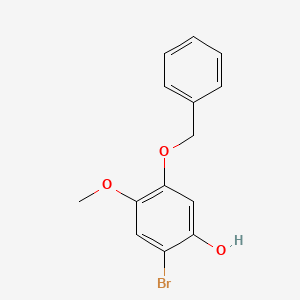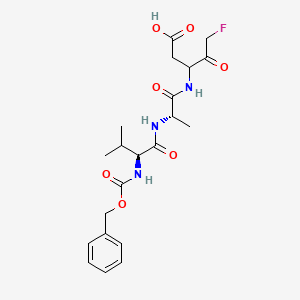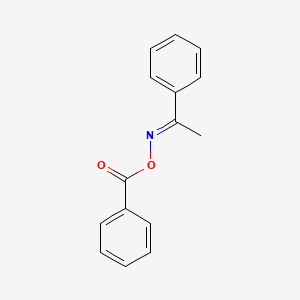
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester
Übersicht
Beschreibung
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (TAME) is an acetylated derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. Neu5Ac is an important component of the glycoconjugates that are found in the cell membranes of living organisms. TAME is the most widely used and studied acetylated derivative of Neu5Ac, and it has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Facilitating Sialic Acid Chemistry
A study by Kulikova, Shpirt, and Kononov (2006) presented a facile synthesis method for peracetylated N-acetylneuraminic acid glycal, a derivative of 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester. This compound serves as an important intermediate in sialic acid chemistry due to its role in synthesizing complex glycan structures, highlighting its utility in bioorganic synthesis and the study of glycan-mediated biological processes (Kulikova, Shpirt, & Kononov, 2006).
Advancing Glycosylation Techniques
The work by Asressu and Wang (2017) on the synthesis of 2,7-anhydrosialic acid derivatives from Neu5Ac methyl ester demonstrates another application of derivatives of 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester in creating potential lead compounds for treating neural disorders. This research contributes to the development of carbohydrate-based drugs, showcasing the compound's significance in medicinal chemistry and drug development (Asressu & Wang, 2017).
Exploring Neuraminidase Substrates
Komba and Machida (2014) synthesized nonreducing disaccharides incorporating 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester to evaluate their function as neuraminidase substrates. This work is crucial for understanding neuraminidase activity and designing inhibitors, highlighting the compound's importance in antiviral research and the study of viral mechanisms (Komba & Machida, 2014).
Enhancing Glycosylation Selectivity
Research by Ogasahara et al. (2020) utilized 4,7,8,9-tetra-O-acetylneuraminic acid methyl ester derivatives to study the effects of protecting groups on glycosylation selectivity. Their findings provide insights into optimizing glycosylation reactions, crucial for the synthesis of complex glycoconjugates used in therapeutic agents and biological studies (Ogasahara et al., 2020).
Molecular Dynamics and Quantum Mechanical Analysis
Priyadarzini et al. (2012) conducted molecular dynamics simulations and quantum mechanical calculations on α-D-N-acetylneuraminic acid, deriving models that help in understanding the molecular structure and behavior in biological environments. This study underscores the compound's role in molecular recognition processes and drug design, offering a foundation for glycobiologists and biotechnologists in modeling sialylglycans and designing sialic acid analog inhibitors (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDMYCBPKFKCV-DCDDNHAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456014 | |
| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester | |
CAS RN |
84380-10-9 | |
| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















